molecular formula C15H10O2 B1680310 Phenindione CAS No. 83-12-5

Phenindione

Cat. No. B1680310
CAS RN: 83-12-5
M. Wt: 222.24 g/mol
InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Phenindione has a molecular formula of C15H10O2 . The molecule contains a total of 29 bonds, including 19 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .


Chemical Reactions Analysis

Phenindione thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It inhibits the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, and anticoagulant proteins C and S .


Physical And Chemical Properties Analysis

Phenindione has a molecular weight of 222.2387 . It is a small molecule and is absorbed slowly from the gastrointestinal tract .

Scientific Research Applications

Anticoagulant Properties and Clinical Use

  • Phenindione has been used clinically as an anticoagulant, stemming from its prothrombopenic properties discovered in animals. It has been suggested to be superior to bishydroxycoumarin due to its quicker and more transient effect. Clinical reports indicate its potential usefulness, especially since Vitamin K1 Emulsion can rapidly reverse its effects on the coagulation mechanism (Guttas, Moloney, & Sise, 1957). Another study confirms its safe and effective administration in hospitalized patients (Adamis, Drinan, Moloney, & Sise, 1957).

Hypersensitivity and Immunological Responses

  • Phenindione has been associated with hypersensitivity reactions in some patients. A study characterizing the T-cell response in a patient with phenindione hypersensitivity showed CD4+ T-cells involvement in its pathophysiology, with potential cross-sensitivity with warfarin (Naisbitt et al., 2005).

Solubility and Chemical Properties

  • A study on the solubility of phenindione in mixed organic solvents analyzed the role of specific hydrogen and non-hydrogen bonding interactions, providing insights into its chemical behavior and potential pharmaceutical applications (Pipkin & Stella, 1983).

Other Therapeutic Applications

  • Phenindione has been evaluated in different clinical scenarios, such as its use during pregnancy in patients with mechanical mitral valves. This specific study found phenindione to provide safe and effective anticoagulation during pregnancy (Hassouna & Allam, 2001).

Safety And Hazards

Phenindione is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-phenylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBAXHOPROOJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023453
Record name Phenindione
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phenindione
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Solubility

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L
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Mechanism of Action

Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/
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Product Name

Phenindione

Color/Form

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

CAS RN

83-12-5
Record name Phenindione
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Melting Point

149-151 °C, 148 - 151 °C
Record name Phenindione
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Record name Phenindione
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenindione
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Citations

For This Compound
4,800
Citations
N Makous, JB Vander Veer - Journal of the American Medical …, 1954 - jamanetwork.com
In 1947, Soulier and Gueguen 1 first reported the clinical use of phenindione (phenylindandione or Danilone) as an anticoagulant. Blaustein and others 2 have had the widest reported …
Number of citations: 40 jamanetwork.com
T Hargreaves, M Howell - British Heart Journal, 1965 - ncbi.nlm.nih.gov
… phenindione to dogs dailyfor three months but did not find abnormal … phenindione therapy 20 days after admission and was then sent home.Twenty-six days after starting phenindione …
Number of citations: 14 www.ncbi.nlm.nih.gov
DJ Naisbitt, J Farrell, PJ Chamberlain… - … of Pharmacology and …, 2005 - ASPET
… Phenindione was presented to T-cells via two pathways: first, bound directly to major … of phenindione hypersensitivity. There may be cross-sensitivity with warfarin in some phenindione …
Number of citations: 38 jpet.aspetjournals.org
A Hollman, HO Wong - British Medical Journal, 1964 - ncbi.nlm.nih.gov
… Phenindione was stopped and the oedema and rash subsided. On discharge phenindione was … The oedema and purpura subsided rapidly when phenindione was stopped, but three …
Number of citations: 23 www.ncbi.nlm.nih.gov
JD Pipkin, VJ Stella - Journal of The American Chemical Society, 1982 - ACS Publications
… use of phenindione as an indicator molecule for determining the basicity of various aprotic basic molecules in a condensed hydrocarton phase whereboth the substrate, phenindione, …
Number of citations: 21 pubs.acs.org
MV Sigalov - The Journal of Physical Chemistry A, 2015 - ACS Publications
Keto–enol tautomerism of phenindione (2-phenyl-1,3-indandione) and of its 4-phenyl-substituted derivatives was reinvestigated by NMR, supported by density functional theory (DFT) …
Number of citations: 11 pubs.acs.org
JS Wright - Postgraduate Medical Journal, 1970 - ncbi.nlm.nih.gov
1947). Perkins (1962a) reviewed 132 cases of sensi-tivity reaction of which six had been fatal. Since this time further severe reactions have been reported with a significant number of …
Number of citations: 9 www.ncbi.nlm.nih.gov
PW Frederiks - British Medical Journal, 1961 - ncbi.nlm.nih.gov
May I add to this the plea, to those planning new surgical departments, that pre-operative, cubicalized blocks should be brought into being? At present a patient comes into the surgical …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Nikolova, M Milusheva, V Gledacheva… - Biomedicines, 2023 - mdpi.com
Anticoagulants prevent the blood from developing the coagulation process, which is the primary cause of death in thromboembolic illnesses. Phenindione (PID) is a well-known …
Number of citations: 4 www.mdpi.com
PA Owren - British Medical Journal, 1961 - ncbi.nlm.nih.gov
(5) Depression of Christmas factor below the haemorrhagic level of 10% has been reported from many laboratories since Biggs and co-workers' suggested that its level in the blood was …
Number of citations: 16 www.ncbi.nlm.nih.gov

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